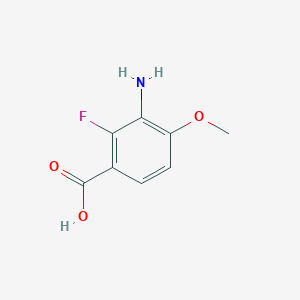![molecular formula C17H10Cl2N2O3S2 B2415727 N-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzamide CAS No. 300377-82-6](/img/structure/B2415727.png)
N-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. The presence of a methylidene group (two hydrogen atoms bound to a carbon atom, which is connected to the remainder of the molecule by a double bond ) and a thiazolidine ring (a heterocyclic compound that contains sulfur, nitrogen and three carbon atoms) are notable .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 466.411 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the resources I found.
科学的研究の応用
Anticancer Properties
(Z)-N-(5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzamide: exhibits potential as an anticancer agent. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Its ability to target specific pathways involved in cancer progression makes it a promising candidate for further study .
Antioxidant Activity
The compound demonstrates antioxidant properties, which are crucial for combating oxidative stress. By scavenging free radicals and reducing oxidative damage, it may contribute to overall cellular health. Studies have explored its impact on oxidative stress-related diseases, such as neurodegenerative disorders and cardiovascular conditions .
Anti-Inflammatory Effects
Inflammation plays a pivotal role in various diseases. Preliminary research suggests that (Z)-N-(5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzamide may modulate inflammatory pathways, making it relevant for conditions like rheumatoid arthritis, inflammatory bowel disease, and asthma .
Neuroprotective Potential
The compound’s structure hints at possible neuroprotective effects. Researchers have investigated its impact on neuronal cells, focusing on neurodegenerative diseases like Alzheimer’s and Parkinson’s. It may enhance neuronal survival and reduce neuroinflammation .
Antimicrobial Activity
Studies have explored the compound’s antimicrobial properties against bacteria, fungi, and viruses. Its unique structure may interfere with microbial growth and replication, making it a potential candidate for novel antimicrobial therapies .
Metabolic Disorders
Researchers have investigated whether (Z)-N-(5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzamide affects metabolic pathways. It may influence glucose metabolism, lipid homeostasis, and insulin sensitivity, making it relevant for diabetes and obesity research .
特性
IUPAC Name |
N-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2N2O3S2/c18-11-5-3-6-12(19)10(11)8-14-16(24)21(17(25)26-14)20-15(23)9-4-1-2-7-13(9)22/h1-8,22H,(H,20,23)/b14-8- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYULSCJENNCUES-ZSOIEALJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN2C(=O)C(=CC3=C(C=CC=C3Cl)Cl)SC2=S)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NN2C(=O)/C(=C/C3=C(C=CC=C3Cl)Cl)/SC2=S)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(8-Methoxy-4,5-dihydrobenzo[g][1,3]benzothiazol-2-yl)prop-2-enamide](/img/structure/B2415646.png)
![3-benzamido-N-[(4-fluorophenyl)methyl]thiophene-2-carboxamide](/img/structure/B2415648.png)
![(E)-2-phenyl-N-[4-(piperidine-1-carbonyl)phenyl]ethenesulfonamide](/img/structure/B2415649.png)
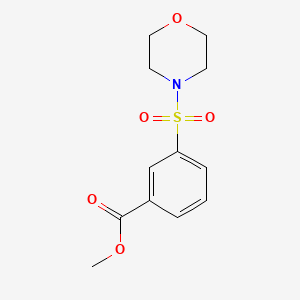
![N-[(E)-1-(4-bromophenyl)ethylideneamino]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B2415652.png)
![Tert-butyl spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,1'-cyclobutane]-6-carboxylate](/img/structure/B2415654.png)
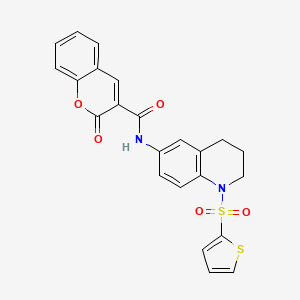
![2,2-Difluoro-5-(4-fluorophenyl)sulfonyl-5-azaspiro[2.3]hexane](/img/structure/B2415656.png)
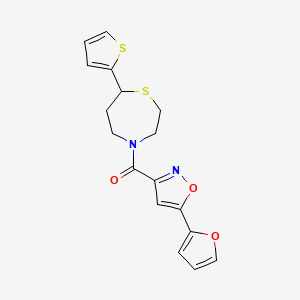
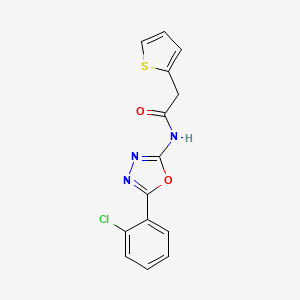
![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(3-fluorophenyl)ethanediamide](/img/structure/B2415663.png)
![4-fluoro-2-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2415664.png)
